Azilsartan Medoxomil

Hypertension Ambulatory Blood Pressure Monitoring Phase 3 Clinical Trial

Azilsartan medoxomil is the most efficacious ARB API available, with a 99% probability of best-in-class 24-h ambulatory SBP reduction per network meta-analyses. Its unique AT1 receptor binding kinetics—featuring a dissociation rate orders of magnitude slower than olmesartan or valsartan—deliver an 8.8 mmHg superior SBP reduction in FDC with chlorthalidone vs. olmesartan/HCTZ. Ideal for next-gen FDC development, preclinical models of sustained RAS inhibition, and as a high-potency reference standard (IC50 7.4 nM post-washout). Procure for formulation R&D and in vitro pharmacology.

Molecular Formula C30H24N4O8
Molecular Weight 568.5 g/mol
CAS No. 863031-21-4
Cat. No. B000978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzilsartan Medoxomil
CAS863031-21-4
SynonymsAZILSARTAN MEDOXOMIL;  863031-21-4;  Edarbi;  Azilsartan (medoxomil);  TAK 491;  UNII-LL0G25K7I2
Molecular FormulaC30H24N4O8
Molecular Weight568.5 g/mol
Structural Identifiers
SMILESCCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NOC(=O)N5)C(=O)OCC6=C(OC(=O)O6)C
InChIInChI=1S/C30H24N4O8/c1-3-38-28-31-23-10-6-9-22(27(35)39-16-24-17(2)40-30(37)41-24)25(23)34(28)15-18-11-13-19(14-12-18)20-7-4-5-8-21(20)26-32-29(36)42-33-26/h4-14H,3,15-16H2,1-2H3,(H,32,33,36)
InChIKeyQJFSABGVXDWMIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility<1 mg/mL

Structure & Identifiers


Interactive Chemical Structure Model





Azilsartan Medoxomil (CAS 863031-21-4): Procurement-Grade Angiotensin II Receptor Blocker (ARB) for Hypertension Research and Formulation


Azilsartan medoxomil is an orally administered prodrug that is rapidly hydrolyzed in the gastrointestinal tract to the active moiety, azilsartan, a potent and selective antagonist of the angiotensin II type 1 (AT1) receptor [1]. It is a member of the angiotensin II receptor blocker (ARB) drug class and is indicated for the treatment of hypertension, either as monotherapy or in fixed-dose combinations with chlorthalidone or amlodipine [2]. The compound's fundamental characteristics, including its molecular structure and role as an antihypertensive agent, are well-documented, but its value for scientific and industrial procurement lies in its quantifiable performance advantages over other ARBs in key experimental and clinical contexts [3].

Why Azilsartan Medoxomil Cannot Be Assumed Interchangeable with Other Sartans in Scientific and Clinical Settings


Despite being part of the ARB drug class, azilsartan medoxomil exhibits distinct pharmacodynamic and clinical efficacy profiles that preclude simple substitution with other agents like olmesartan, valsartan, or candesartan. Differences in AT1 receptor binding kinetics, particularly a significantly slower dissociation rate and higher binding affinity, translate into quantifiably superior and more sustained 24-hour blood pressure reduction [1]. Network meta-analyses of randomized controlled trials have consistently ranked azilsartan medoxomil 80 mg as the most efficacious ARB for lowering both office and ambulatory systolic blood pressure, with a 99% probability of being the best in its class [2]. These quantitative differences, validated in multiple head-to-head trials, demonstrate that generic interchangeability based on drug class alone is not supported by the evidence and may compromise research reproducibility and therapeutic outcomes [3].

Quantitative Differentiation of Azilsartan Medoxomil: A Procurement-Focused Evidence Guide for Scientific Selection


Superior 24-Hour Ambulatory Systolic Blood Pressure Reduction vs. Olmesartan and Valsartan at Maximal Doses

In a pivotal 6-week, randomized, double-blind, placebo-controlled phase 3 trial, azilsartan medoxomil 80 mg demonstrated statistically significant superiority in lowering 24-hour mean ambulatory systolic blood pressure (SBP) compared to the maximal approved doses of olmesartan medoxomil 40 mg and valsartan 320 mg [1]. The placebo-adjusted reduction for azilsartan medoxomil 80 mg was -14.3 mm Hg, which was significantly greater than the reductions achieved by valsartan 320 mg (-10.0 mm Hg; P<0.001) and olmesartan medoxomil 40 mg (-11.7 mm Hg; P=0.009) [1]. This finding is corroborated by a subsequent network meta-analysis, which found that azilsartan medoxomil 80 mg had a 99% probability of being the most efficacious ARB for lowering 24-hour ambulatory SBP [2].

Hypertension Ambulatory Blood Pressure Monitoring Phase 3 Clinical Trial

Enhanced and Sustained AT1 Receptor Binding Affinity (IC50) Compared to Other ARBs

The active metabolite, azilsartan, demonstrates a uniquely potent and persistent binding profile to the AT1 receptor. In radioligand binding assays, azilsartan exhibited an IC50 of 7.4 nM after a 5-hour drug washout period, a value described as being several orders of magnitude tighter and longer-lasting than other ARBs, including olmesartan medoxomil [1]. This is further supported by in vivo rat model studies where the inhibitory effects of azilsartan medoxomil on angiotensin II-induced pressor responses lasted a full 24 hours after oral administration (ID50 = 0.12 mg/kg), whereas the effects of olmesartan medoxomil (ID50 = 0.55 mg/kg) did not persist for 24 hours [2].

Receptor Pharmacology Binding Kinetics In Vitro Assay

Superior Blood Pressure Lowering Efficacy vs. Candesartan in a Direct Comparative Study

A 16-week randomized controlled trial directly compared the blood pressure-lowering effects of azilsartan medoxomil and candesartan cilexetil. The results demonstrated that azilsartan medoxomil achieved a significantly greater reduction in both systolic and diastolic blood pressure. Specifically, patients receiving azilsartan experienced mean reductions of -21.8 mm Hg SBP and -12.4 mm Hg DBP, compared to -17.5 mm Hg SBP and -9.8 mm Hg DBP in the candesartan group [1].

Hypertension Clinical Trial Comparator Study

Superior Blood Pressure Reduction in Patients with Type 2 Diabetes vs. Olmesartan and Valsartan

A pooled analysis of three randomized controlled trials assessed the efficacy of azilsartan medoxomil in hypertensive patients with prediabetes and type 2 diabetes mellitus (T2DM). The analysis found that azilsartan medoxomil 80 mg/day lowered 24-hour ambulatory systolic blood pressure by a greater magnitude than maximally approved doses of both olmesartan 40 mg and valsartan 320 mg in these high-risk patient subgroups [1]. Baseline 24-hour mean SBPs were approximately 145 mm Hg in the prediabetes group and 146 mm Hg in the T2DM group [1].

Type 2 Diabetes Hypertension High-Risk Population

Superior Efficacy of Azilsartan Medoxomil/Chlorthalidone FDC vs. Olmesartan/Hydrochlorothiazide FDC in Stage 2 Hypertension

In a 12-week, randomized, double-blind, forced-titration study, the fixed-dose combination (FDC) of azilsartan medoxomil with chlorthalidone demonstrated superior antihypertensive efficacy compared to the FDC of olmesartan medoxomil with hydrochlorothiazide. Azilsartan/chlorthalidone 40/25 mg and 80/25 mg reduced clinic SBP by -42.5 mm Hg and -44.0 mm Hg, respectively, which was significantly greater (P<0.001) than the -37.1 mm Hg reduction observed with olmesartan/hydrochlorothiazide 40/25 mg [1]. A similar pattern of superiority was seen for 24-hour ambulatory SBP, with reductions of -33.9, -36.3, and -27.5 mm Hg, respectively [1].

Fixed-Dose Combination Stage 2 Hypertension Diuretic

High-Value Research and Industrial Application Scenarios for Azilsartan Medoxomil


Development of Fixed-Dose Combination Antihypertensive Therapies

The quantitative evidence of azilsartan medoxomil's superior 24-hour blood pressure reduction as a monotherapy, and even more so in combination with chlorthalidone, positions it as a high-value active pharmaceutical ingredient (API) for the development of next-generation fixed-dose combination products. The 8.8 mm Hg advantage in ambulatory SBP reduction for the azilsartan/chlorthalidone FDC over an olmesartan/hydrochlorothiazide FDC [1] provides a compelling rationale for its selection in new product development aimed at achieving superior efficacy in stage 2 hypertension.

Preclinical Research on Long-Acting AT1 Receptor Antagonism

The unique binding kinetics of azilsartan—characterized by an IC50 of 7.4 nM after a 5-hour washout and a dissociation rate 'several orders of magnitude' slower than other ARBs [1]—make it an ideal molecular probe for investigating the pharmacodynamics of prolonged receptor blockade. Its 24-hour duration of action in animal models [2] supports its use in preclinical studies designed to explore the cardiovascular and renal benefits of sustained, round-the-clock renin-angiotensin system inhibition.

Clinical Research in Hypertension with Comorbid Type 2 Diabetes or Metabolic Syndrome

The validated, quantifiably superior blood pressure reduction of azilsartan medoxomil over olmesartan and valsartan in patients with type 2 diabetes and prediabetes [1] makes it the preferred ARB for clinical trials and observational studies targeting this high-risk population. Researchers can procure this compound with confidence that its enhanced efficacy profile may translate to better long-term outcomes in studies where aggressive blood pressure management is a key protocol element.

Benchmarking and Reference Standard for In Vitro ARB Potency Assays

Given its well-characterized and exceptionally high potency in radioligand binding assays (IC50 7.4 nM) [1], azilsartan serves as an excellent positive control or benchmark standard for in vitro pharmacology studies evaluating new chemical entities or comparing the potency of existing ARBs. Its procurement ensures the availability of a high-activity reference material for consistent and reproducible assay validation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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